molecular formula C15H19NO3 B2952527 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-piperidinecarboxylic acid CAS No. 887440-34-8

1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-piperidinecarboxylic acid

Cat. No.: B2952527
CAS No.: 887440-34-8
M. Wt: 261.321
InChI Key: LHSVLAAWDJCGAZ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-piperidinecarboxylic acid is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-15(18)12-3-6-16(7-4-12)10-11-1-2-14-13(9-11)5-8-19-14/h1-2,9,12H,3-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSVLAAWDJCGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-piperidinecarboxylic acid typically involves the following steps:

  • Benzofuran Derivation: The starting material, 2,3-dihydro-1-benzofuran-5-ylmethanol, undergoes a series of reactions to introduce the piperidine ring.

  • Piperidine Formation: The piperidine ring is formed through a cyclization reaction, often using reagents like piperidine itself or its derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Various nucleophiles, such as alkyl halides, and suitable solvents.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Reduced forms of the compound, often resulting in the formation of alcohols or amines.

  • Substitution Products: Modified piperidine derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and infection.

  • Industry: The compound's derivatives are used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-piperidinecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory responses or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperazine dihydrochloride:

  • 2,3-Dihydro-1-benzofuran-5-ylmethanol: A precursor used in the synthesis of the target compound.

  • 1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol: Another derivative with potential biological activities.

Uniqueness: 1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-piperidinecarboxylic acid stands out due to its specific structural features and the resulting biological activities. Its unique combination of the benzofuran core and the piperidine ring contributes to its distinct properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms

Biological Activity

1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-4-piperidinecarboxylic acid (CAS Number: 887440-34-8) is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol. It has a melting point range of 278–281 °C, indicating its stability under standard laboratory conditions .

Research indicates that compounds similar to this compound may interact with various biological targets. The following mechanisms have been proposed based on related compounds:

  • GABA Receptor Modulation : Some piperidine derivatives are known to influence GABAergic systems, potentially offering therapeutic effects for neurological disorders .
  • Inhibition of Enzymatic Activity : There is evidence that certain derivatives can inhibit enzymes such as xanthine oxidase and matrix metalloproteinases, which are involved in inflammatory processes and cancer progression .

Antioxidant and Anti-inflammatory Effects

Similar compounds have demonstrated significant antioxidant properties. For instance, studies have shown that related benzofuran derivatives exhibit free radical scavenging activities, which suggest potential applications in oxidative stress-related diseases .

Antitumor Activity

Research on benzofuran derivatives indicates promising antitumor effects. For example, compounds structurally related to this compound have been tested for their ability to inhibit cancer cell proliferation. These studies often report lower cytotoxicity against non-cancerous cells compared to cancerous ones, indicating a selective action that could be beneficial in cancer treatment .

Case Studies

Case Study 1: Antitumor Efficacy
In a study evaluating the effects of various piperidine derivatives on breast cancer cell lines (MDA-MB-231), it was found that specific structural modifications enhanced their inhibitory potency on cell proliferation. The selectivity index indicated that these compounds could differentiate between cancerous and non-cancerous cells effectively .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of similar compounds in models of neurodegeneration. The results suggested that they could mitigate neuronal damage through modulation of neurotransmitter systems and reduction of oxidative stress markers .

Data Summary Table

Property Value
Molecular FormulaC₁₅H₁₉NO₃
Molecular Weight261.32 g/mol
Melting Point278–281 °C
CAS Number887440-34-8
Proposed MechanismsGABA modulation, enzyme inhibition
Biological ActivitiesAntioxidant, anti-inflammatory, antitumor

Q & A

Q. How to design a multi-step synthesis route incorporating green chemistry principles?

  • Methodological Answer : Optimize atom economy via tandem reactions (e.g., one-pot Suzuki coupling/cyclization). Replace toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use heterogeneous catalysts (e.g., immobilized palladium) to minimize waste, aligning with CRDC guidelines for sustainable chemical engineering .

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